molecular formula C22H40N2O5 B2773929 2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)- CAS No. 187345-37-5

2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-

Cat. No. B2773929
CAS RN: 187345-37-5
M. Wt: 412.571
InChI Key: MFZVQAHFZVUOFQ-IDGBWPAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)- is a useful research compound. Its molecular formula is C22H40N2O5 and its molecular weight is 412.571. The purity is usually 95%.
BenchChem offers high-quality 2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Antifolates

Methotrexate (MTX) analogues containing 2, omega-diaminoalkanoic acids, structurally related to the specified compound, have been synthesized and evaluated as antifolates. These analogues were explored for their binding to dihydrofolate reductase and their efficacy in cell membrane transport, significant for cancer treatment and antifolate action (Piper et al., 1985).

Rearrangements in Organic Synthesis

The compound's structural relatives have been used in studies exploring rearrangements in organic synthesis. For example, the treatment of similar esters under specific conditions led to the formation of various complex organic structures, contributing to the understanding of chemical reaction mechanisms and synthetic pathways (Kim, 1986).

Synthesis of Pyrrolizidine Alkaloids

Research has been conducted on the synthesis of all stereoisomers of compounds structurally related to the specified ester. These studies are crucial in the field of alkaloid chemistry, particularly for understanding the stereochemistry and synthesis routes of complex organic molecules (Matsumoto et al., 1992).

properties

IUPAC Name

ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZVQAHFZVUOFQ-IDGBWPAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-

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